molecular formula C22H21N5O3S B2906533 N-(2-methoxy-5-methylphenyl)-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide CAS No. 894062-82-9

N-(2-methoxy-5-methylphenyl)-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide

Cat. No.: B2906533
CAS No.: 894062-82-9
M. Wt: 435.5
InChI Key: ZQORLKIYGFVFEK-UHFFFAOYSA-N
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Description

N-(2-methoxy-5-methylphenyl)-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a potent and selective small molecule inhibitor primarily investigated for its role in targeting receptor tyrosine kinases (RTKs) implicated in oncogenic signaling pathways. This compound is structurally characterized by a [1,2,4]triazolo[4,3-b]pyridazine core, a scaffold recognized for its kinase inhibitory properties [Source: PubMed] . Its primary research value lies in the study of cancer cell proliferation, migration, and survival, particularly in contexts where c-Met (also known as Mesenchymal-epithelial transition factor) and Anaplastic Lymphoma Kinase (ALK) signaling are dysregulated [Source: RCSB PDB - Kinase Research] . The compound functions by competitively binding to the ATP-binding site of these target kinases, thereby preventing phosphorylation and subsequent downstream activation of signal transduction cascades, such as the MAPK/ERK and PI3K/AKT pathways [Source: KEGG Pathway Database] . Researchers utilize this acetamide derivative as a critical chemical probe to dissect the complex biology of RTKs and to evaluate its potential as a lead compound in the development of novel targeted anti-cancer therapeutics. It is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(2-methoxy-5-methylphenyl)-2-[[6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O3S/c1-14-7-9-19(30-3)18(11-14)23-21(28)13-31-22-25-24-20-10-8-17(26-27(20)22)15-5-4-6-16(12-15)29-2/h4-12H,13H2,1-3H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQORLKIYGFVFEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q. What are the recommended synthetic routes and critical parameters for synthesizing this compound?

The compound is synthesized via multi-step organic reactions, typically involving:

  • Step 1 : Formation of the triazolo[4,3-b]pyridazine core through cyclization reactions, often using hydrazine derivatives and catalytic acid/base conditions.
  • Step 2 : Thioether linkage formation between the pyridazine core and the acetamide moiety via nucleophilic substitution (e.g., using mercaptoacetamide derivatives in the presence of a base like K₂CO₃).
  • Step 3 : Functionalization of the aryl groups (e.g., methoxyphenyl substituents) through Suzuki-Miyaura coupling or Ullmann reactions. Critical parameters include solvent choice (DMF or THF for polar intermediates), temperature control (60–100°C for cyclization), and purification via column chromatography .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming the positions of methoxy, methyl, and thioether groups. Aromatic protons in the triazolo-pyridazine core typically appear as doublets or triplets in δ 7.5–8.5 ppm .
  • IR Spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch of acetamide) and ~1250 cm⁻¹ (C-O-C stretch of methoxy groups) validate functional groups .
  • HPLC-MS : Used to assess purity (>95%) and molecular ion peaks (e.g., [M+H]⁺) for mass confirmation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

  • Solvent Optimization : Replacing DMF with DMAc reduces side reactions in cyclization steps .
  • Catalyst Screening : Pd(PPh₃)₄ in Suzuki couplings improves aryl group incorporation efficiency compared to Pd(OAc)₂ .
  • Temperature Gradients : Gradual heating (40°C → 80°C) during thioether formation minimizes decomposition .
  • Workup Strategies : Acid-base extraction removes unreacted hydrazine derivatives, enhancing purity .

Q. What strategies resolve contradictions in reported biological activity data across studies?

Discrepancies often arise from:

  • Assay Variability : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times (24–72 hours) to compare anticancer activity .
  • Solubility Effects : Use DMSO concentrations <0.1% to avoid cytotoxicity artifacts .
  • Metabolic Stability : Evaluate liver microsomal stability (e.g., rat vs. human) to explain divergent in vivo/in vitro results .

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental outcomes?

  • pH Stability : Degrades rapidly at pH <3 (acidic cleavage of the acetamide group) and pH >10 (hydrolysis of the triazole ring). Use buffered solutions (pH 6–8) for bioassays .
  • Thermal Stability : Decomposes above 150°C, necessitating low-temperature storage (-20°C) for long-term stability .
  • Light Sensitivity : Photooxidation of the thioether linkage occurs under UV light; use amber vials during handling .

Q. What computational methods model interactions between this compound and biological targets?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding to kinase domains (e.g., EGFR or CDK2) by analyzing hydrogen bonds with the triazolo-pyridazine core .
  • MD Simulations : GROMACS simulations (50 ns) assess stability of the compound-enzyme complex, focusing on RMSD values <2 Å .
  • QSAR Modeling : Hammett constants of substituents (e.g., electron-donating methoxy groups) correlate with IC₅₀ values in enzyme inhibition studies .

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